

Technical Support Center: YKL-04-085 Metabolic Stability & Optimization

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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B1193873

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Current Status: Operational Subject: **YKL-04-085** (Covalent CDK7 Inhibitor) Ticket Focus: Metabolic Stability Improvement, PK Optimization, and Assay Troubleshooting Assigned Specialist: Senior Application Scientist

System Overview & Diagnostic Data

YKL-04-085 is a chemical probe designed as a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It functions by targeting a specific cysteine residue (Cys312) within the ATP-binding pocket. While highly potent in vitro, its utility in vivo is often limited by rapid metabolic clearance, a common bottleneck for acrylamide-based covalent inhibitors.

Baseline Pharmacokinetic Profile (Reference Data)

The following parameters represent typical baseline performance in Mouse Liver Microsomes (MLM) and In Vivo models. Deviations from these baselines indicate experimental anomalies or the need for structural optimization.

Parameter	Typical Value	Interpretation
MLM	~15.6 min	Moderate/High Clearance. Indicates susceptibility to oxidative metabolism.
Clearance ()	High (IV route)	Rapid elimination from systemic circulation.
Bioavailability ()	Low (Oral/IV)	Significant first-pass metabolism or poor absorption.
Warhead Reactivity	High (Acrylamide)	Prone to glutathione (GSH) conjugation and non-specific protein binding.

Troubleshooting Guide: Stability Assay Diagnostics

Use this section to diagnose why your stability data might look "wrong" or to understand the mechanism of clearance.

Q1: My microsomal stability assay shows rapid compound depletion (min). Is this enzymatic metabolism or chemical instability?

Diagnosis: Covalent inhibitors like **YKL-04-085** contain electrophilic "warheads" (acrylamides) that can be chemically unstable in buffer or react non-specifically with nucleophiles in the microsomal matrix, independent of CYP enzymes.

The Fix (Control Experiment): Run a "Minus-NADPH" Control.

- Standard: Microsomes + Test Compound + NADPH (Active Metabolism).
- Control: Microsomes + Test Compound + Buffer (No NADPH).
- If depletion occurs in BOTH: The issue is chemical instability (hydrolysis) or non-specific binding to microsomal proteins.

- Action: Check buffer pH (maintain 7.4). Assess plasma stability.[1]
- If depletion occurs ONLY with NADPH: The clearance is CYP-mediated metabolism.
 - Action: Proceed to Section 3 (Optimization Strategies) to block metabolic soft spots.

Q2: I see a discrepancy between Microsomal Stability () and Hepatocyte Stability (). Why?

Diagnosis: Microsomes only contain Phase I enzymes (CYPs). Hepatocytes contain the full suite of Phase I and Phase II enzymes (UGTs, SULTs) and transporters.

The Fix: **YKL-04-085** and its analogs can undergo Phase II conjugation or active transport.

- Check for Glucuronidation: Incubate hepatocytes with and without 1-aminobenzotriazole (ABT) (a broad CYP inhibitor). If clearance persists despite ABT, Phase II enzymes or transporters are driving the clearance.
- Check for GSH Conjugation: Covalent inhibitors are prone to "GSH trapping." In hepatocytes, high intracellular GSH (up to 10 mM) can rapidly neutralize the acrylamide warhead, leading to under-prediction of stability if you only rely on microsomes (which lack GSH).

Q3: The compound is stable in vitro but has zero exposure in vivo. What is happening?

Diagnosis: This is the "In Vitro-In Vivo Disconnect" (IVIVD). For **YKL-04-085**, this is often due to Plasma Instability or Solubility-Limited Absorption.

The Fix:

- Plasma Stability Assay: Incubate **YKL-04-085** in mouse/human plasma at 37°C for 60 mins. Acrylamides can be targeted by plasma esterases (if ester linkages exist) or non-specific covalent binding to albumin.
- Formulation Check: **YKL-04-085** is lipophilic. If dosed in a vehicle that precipitates in the gut (e.g., DMSO crash), bioavailability will be near zero regardless of metabolic stability. Switch

to a solubilizing formulation (e.g., 20% HP-
-CD).

Optimization Strategies: Improving Metabolic Stability

These strategies are chemically validated approaches to modify the **YKL-04-085** scaffold to extend half-life without sacrificing potency.

Strategy A: Warhead "Tuning" (Steric Shielding)

Mechanism: The acrylamide warhead is the primary site of metabolic vulnerability (via GSH conjugation) and chemical instability. Protocol: Introduce steric bulk at the

or

position of the acrylamide.

- Evidence: Research on **YKL-04-085** precursors (like QL47) demonstrated that installing a dimethylamine tail or similar bulky group near the acrylamide significantly improved MLM stability (from 4 min to 15 min) by hindering the approach of metabolic enzymes while maintaining access to the target cysteine [1].

Strategy B: Scaffold Fluorination (Blocking Oxidation)

Mechanism: The core scaffold (pyrimido-diazepinone or indole) is susceptible to CYP-mediated oxidation (hydroxylation). Protocol: Perform a "Metabolite ID" study (LC-MS/MS) to identify the exact site of hydroxylation (+16 Da mass shift).

- Action: Replace the hydrogen at the metabolic "soft spot" with Fluorine.
- Why: The C-F bond is stronger and more resistant to oxidation, often extending half-life with minimal steric perturbation.

Strategy C: Kinetic Isotope Effect (Deuteration)

Mechanism: Breaking a C-D bond is energetically more difficult than a C-H bond. Protocol: Synthesize deuterated analogs at the identified metabolic soft spots (e.g., alkyl groups on the

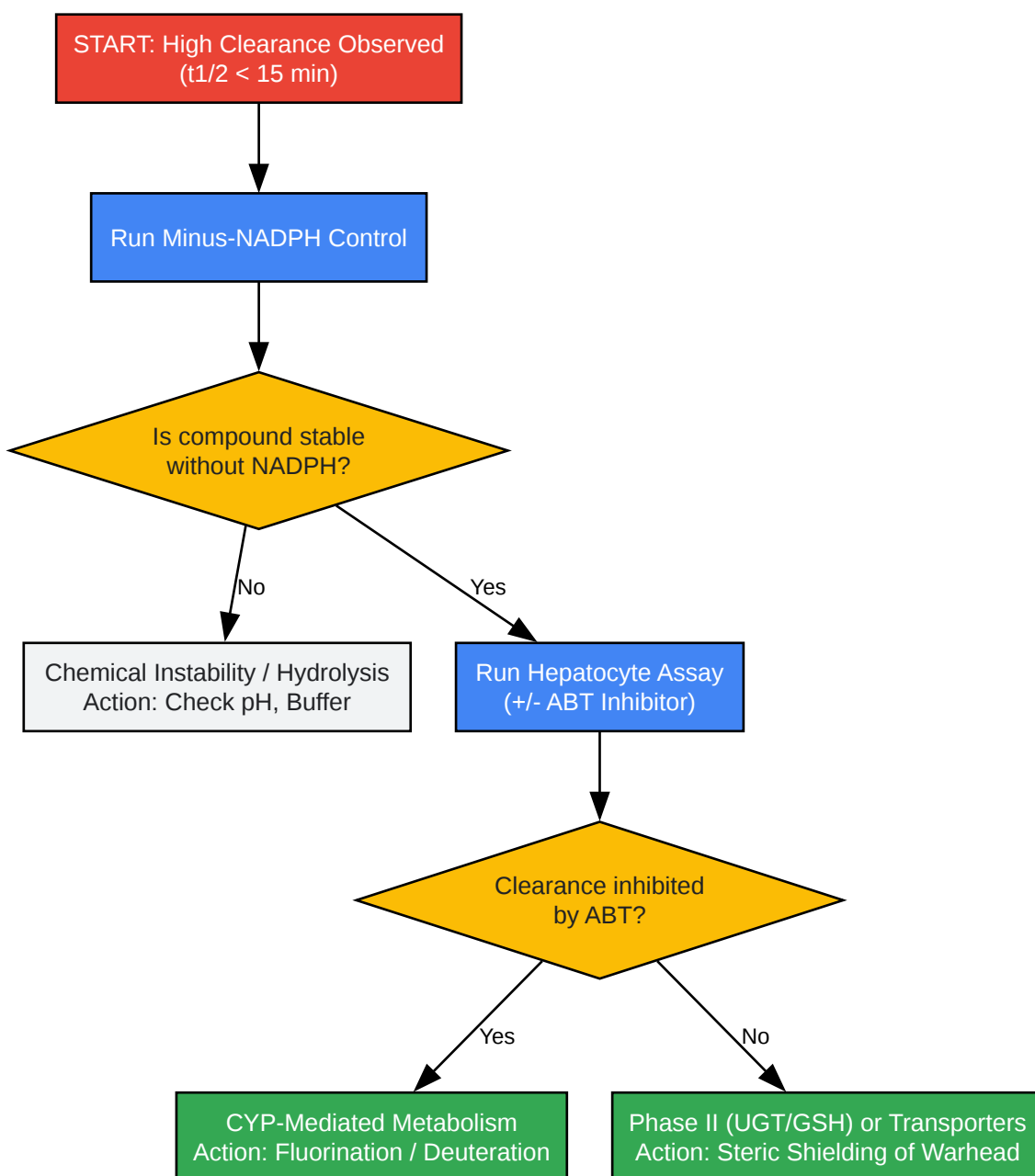
periphery).

- Benefit: This can reduce intrinsic clearance () without changing the molecule's shape, potency, or lipophilicity.

Visual Workflows

Figure 1: Metabolic Stability Diagnostic Logic

Use this flowchart to determine the cause of rapid clearance.

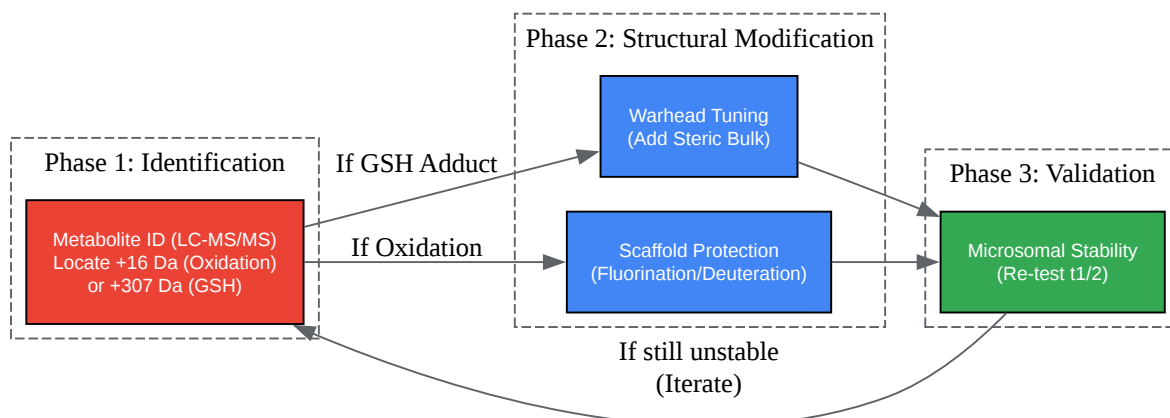


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Caption: Diagnostic logic tree for isolating the mechanism of **YKL-04-085** clearance (Chemical vs. CYP vs. Phase II).

Figure 2: The "Design-Make-Test" Cycle for YKL Optimization

Workflow for structural modification.



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Caption: Iterative medicinal chemistry workflow for stabilizing the **YKL-04-085** scaffold.

References

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Sources

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- [3. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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